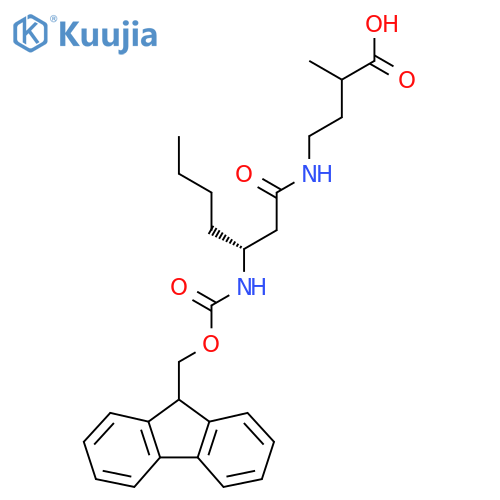Cas no 2171416-56-9 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)

2171416-56-9 structure
商品名:4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid
4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid
- 2171416-56-9
- EN300-1475410
- 4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid
-
- インチ: 1S/C27H34N2O5/c1-3-4-9-19(16-25(30)28-15-14-18(2)26(31)32)29-27(33)34-17-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-13,18-19,24H,3-4,9,14-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t18?,19-/m1/s1
- InChIKey: SNLDUTZXPVHGOC-MUMRKEEXSA-N
- ほほえんだ: O(C(N[C@@H](CC(NCCC(C(=O)O)C)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 13
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 105Ų
4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1475410-5000mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 5000mg |
$9769.0 | 2023-09-29 | ||
| Enamine | EN300-1475410-10000mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 10000mg |
$14487.0 | 2023-09-29 | ||
| Enamine | EN300-1475410-500mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 500mg |
$3233.0 | 2023-09-29 | ||
| Enamine | EN300-1475410-250mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 250mg |
$3099.0 | 2023-09-29 | ||
| Enamine | EN300-1475410-1.0g |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1475410-100mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 100mg |
$2963.0 | 2023-09-29 | ||
| Enamine | EN300-1475410-50mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 50mg |
$2829.0 | 2023-09-29 | ||
| Enamine | EN300-1475410-2500mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 2500mg |
$6602.0 | 2023-09-29 | ||
| Enamine | EN300-1475410-1000mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 1000mg |
$3368.0 | 2023-09-29 |
4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
2171416-56-9 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid) 関連製品
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
